Regiochemical Differentiation: 4-Acyl vs. 1-Acyl Substitution Position on the 1,2,4-Triazole-3-Carboxamide Scaffold
The compound CAS 62735-34-6 is explicitly the 4-hexadecanoyl (N4-acyl) isomer, whereas the closely related analog 1-hexadecanoyl-1H-1,2,4-triazole-3-carboxamide (CAS 62735-32-4) bears the identical C16 chain at the N1 position. The parent patent US 4006159A teaches that acylation of 1,2,4-triazole-3-carboxamide with palmitoyl chloride yields all three regioisomers (1-, 2-, and 4-acyl) as a mixture, but the biological contribution of each isomer has not been separately quantified in the disclosed in vivo influenza A2 mouse model [1]. The isolated 4-isomer (CAS 62735-34-6) is obtained via fractional crystallization from acetonitrile, yielding a defined solid with a melting point of 145–160 °C (dec) and a certified purity of 97%, in contrast to the crude mixture which may contain variable proportions of the three isomers depending on reaction conditions [1][2]. This defined regiochemistry enables reproducible assessment of structure-activity relationships that the mixed isomers cannot support.
| Evidence Dimension | Regiochemical position of acylation (N4 vs. N1) and isomeric purity |
|---|---|
| Target Compound Data | 4-Hexadecanoyl-4H-1,2,4-triazole-3-carboxamide; m.p. 145–160 °C (dec.); purity 97% (single defined isomer) [1][2] |
| Comparator Or Baseline | 1-Hexadecanoyl-1H-1,2,4-triazole-3-carboxamide (CAS 62735-32-4); also a single isomer; no separate antiviral activity data publicly available. The unseparated 1+2+4 palmitoyl mixture is the only form for which biological data exist [1]. |
| Quantified Difference | Qualitative difference in regiochemistry (4-acyl vs. 1-acyl). No quantitative comparative biological data (IC50, survival rate) available for isolated isomers. The mixture serves as the only available biological baseline. |
| Conditions | Synthesis described in US 4006159A, Example 9: palmitoyl chloride + 1,2,4-triazole-3-carboxamide in diethyl ether with triethylamine at room temperature for 24 h. Fractional crystallization from acetonitrile yields the mixture containing the 4-isomer [1]. |
Why This Matters
For SAR-driven antiviral or chemical biology programs, the isolated 4-isomer provides a structurally unambiguous probe, whereas the mixed isomers introduce regiochemical ambiguity that confounds interpretation of target engagement, potency, and selectivity data.
- [1] US Patent 4,006,159 A. Substituted 1,2,4-triazole carboxamides. Example 9: Preparation of 1(and 2 and 4)-Palmitoyl-s-triazole-3-carboxamide; m.p. 145–160 °C (dec.). View Source
- [2] Chemenu, Inc. Product listing: 4-Palmitoyl-4H-1,2,4-triazole-3-carboxamide (CAS 62735-34-6). Purity: 97%. View Source
